molecular formula C16H14Cl2N4O B13955818 3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine

3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine

Cat. No.: B13955818
M. Wt: 349.2 g/mol
InChI Key: FZJJSCXLQYAGEG-UHFFFAOYSA-N
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Description

3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) salts under mild conditions. The specific steps include:

  • Preparation of the azide intermediate by reacting 2,4-dichlorobenzyl chloride with sodium azide.
  • Synthesis of the alkyne intermediate by reacting 4-methoxyphenylacetylene with a suitable base.
  • Cycloaddition of the azide and alkyne intermediates in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.

    Phenyl Derivatives: Compounds with phenyl groups and different functional groups.

Uniqueness

3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine is unique due to the specific combination of dichlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-5-(4-methoxyphenyl)triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4O/c1-23-13-6-3-10(4-7-13)15-16(19)22(21-20-15)9-11-2-5-12(17)8-14(11)18/h2-8H,9,19H2,1H3

InChI Key

FZJJSCXLQYAGEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=N2)CC3=C(C=C(C=C3)Cl)Cl)N

Origin of Product

United States

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